tert-Butyl 2-iodo-5-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H12INO4 |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
tert-butyl 2-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C11H12INO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 |
InChI Key |
MOLBFHCLDZZUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Tert Butyl 2 Iodo 5 Nitrobenzoate
Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions
The carbon-iodine (C-I) bond is the most reactive of the aryl halides, making it an excellent handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. youtube.com For tert-Butyl 2-iodo-5-nitrobenzoate, the Suzuki-Miyaura coupling is a particularly relevant transformation.
The generally accepted catalytic cycle for these reactions involves three key steps: youtube.comuwindsor.ca
Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the C-I bond, forming a Pd(II) intermediate. youtube.com The electron-deficient nature of the aromatic ring in this compound facilitates this step.
Transmetalation : The organopalladium(II) intermediate then reacts with an organoboron reagent (in the case of Suzuki-Miyaura coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. youtube.com
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The Suzuki-Miyaura reaction is known to tolerate a wide variety of functional groups, including nitro and ester groups, making it suitable for the functionalization of this compound. uwindsor.ca While the Ullmann reaction traditionally refers to copper-catalyzed biaryl synthesis, palladium-catalyzed versions also exist and follow a similar mechanistic pathway. organic-chemistry.org
Table 1: Mechanistic Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Step | Description | Palladium Oxidation State Change | Role of Substrate Substituents |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the Carbon-Iodine bond of the substrate. | 0 → +2 | Electron-withdrawing nitro group enhances the rate of this step. |
| Transmetalation | Transfer of an organic group from an organoboron compound to the Pd(II) center. | No Change | Base activation of the organoboron species is required. |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | +2 → 0 | Bulky tert-butyl ester group may influence the geometry and rate of this step. |
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic method for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org In a typical Ullmann reaction, an aryl halide is coupled with another reactant, such as an alcohol, amine, or another aryl halide, at elevated temperatures in the presence of copper metal or a copper(I) salt. organic-chemistry.org
The mechanism is thought to involve the formation of an organocopper intermediate. For this compound, the reaction would proceed via oxidative addition of the aryl iodide to a Cu(I) species. The electron-withdrawing nitro group activates the substrate towards this addition. The resulting organocopper(III) intermediate can then undergo reductive elimination to form the coupled product. Alternatively, in reactions with nucleophiles like phenols or amides, the mechanism involves the formation of a copper-nucleophile complex that then reacts with the aryl iodide. organic-chemistry.org Copper-based systems are often used for C-O and C-N bond formation. organic-chemistry.org
The strong electron-withdrawing character of the nitro group makes this compound susceptible to reactions initiated by single-electron transfer (SET). researchgate.netchemrxiv.org In an SET process, an electron is transferred from a donor (which can be a reagent like an alkoxide or a metal) to the substrate, forming a radical anion. researchgate.netsigmaaldrich.com
Specifically, studies on nitrobenzene (B124822) have shown that it can accept an electron from bases like potassium tert-butoxide to form a stable nitrobenzenide radical anion. researchgate.netchemrxiv.org For this compound, the formation of this radical anion intermediate could initiate several pathways:
Radical Nucleophilic Substitution (SRN1) : The radical anion can eject the iodide anion to generate an aryl radical. This radical can then be trapped by a nucleophile, and the resulting radical anion of the product can propagate the chain by transferring its electron to a new molecule of the starting material.
Reductive Coupling : In the presence of a metal reductant, the aryl radical generated can undergo dimerization or couple with other radical species present in the reaction mixture. researchgate.net
These radical pathways offer an alternative to the more common polar, two-electron mechanisms and can be initiated under milder conditions, sometimes photochemically or with specific reagents known to promote SET. sigmaaldrich.comnih.gov
Chemical Transformations of the Nitro Functional Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly altering the electronic properties and functionality of the aromatic ring.
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). youtube.com Although the leaving group in this compound is the iodide, the nitro group plays a crucial role in stabilizing the key intermediate of an SNAr reaction. The mechanism proceeds via two steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (iodide). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com
Loss of Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (iodide).
For SNAr to be efficient, strong electron-withdrawing groups must be positioned ortho or para to the leaving group. In this compound, the nitro group is para to the iodide, providing strong resonance stabilization for the negative charge of the Meisenheimer intermediate. This makes the compound a prime candidate for SNAr reactions with various nucleophiles (e.g., alkoxides, amines). youtube.com
The reduction of an aromatic nitro group to an amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically changes the electronic character of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com Several methods are available for this reduction, offering varying degrees of chemoselectivity. wikipedia.orgorganic-chemistry.org
Common reagents for the reduction of aryl nitro groups include:
Metals in Acidic Media : Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for reducing nitroarenes to the corresponding anilinium salts, which are then neutralized with a base to yield the free amine. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation : Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a clean and efficient method. wikipedia.orglkouniv.ac.in Care must be taken, as this method can also reduce other functional groups or lead to dehalogenation (loss of the iodo group).
Other Reducing Agents : Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org
Partial reduction of the nitro group to intermediates such as nitroso or hydroxylamine (B1172632) compounds is also possible under carefully controlled conditions. wikipedia.org The choice of reducing agent is critical to ensure that the ester and iodide functionalities in this compound remain intact if desired.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Method | Primary Product | Typical Conditions | Notes |
|---|---|---|---|
| Fe, HCl or Sn, HCl | Aromatic Amine | Acidic, often heated | Robust and widely used method. masterorganicchemistry.com |
| H₂, Pd/C | Aromatic Amine | Neutral, pressure of H₂ | Clean method, but potential for dehalogenation. lkouniv.ac.in |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aromatic Amine | Aqueous or alcoholic solution | Can offer good chemoselectivity. wikipedia.org |
| Zinc, NH₄Cl | Aromatic Hydroxylamine | Neutral, aqueous solution | Allows for partial reduction of the nitro group. wikipedia.org |
Stability and Reactivity of the tert-Butyl Ester Group Under Various Conditions
The tert-butyl ester is a prominent protecting group for carboxylic acids, valued for its stability across a range of chemical environments, particularly basic and nucleophilic conditions. thieme-connect.com However, its reactivity under acidic conditions is a defining characteristic, enabling its selective removal.
The cleavage of the tert-butyl ester in this compound is most commonly achieved under acidic conditions. This deprotection is highly efficient due to a mechanism that proceeds through a stable carbocation intermediate. The process is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the oxygen-tert-butyl bond, releasing the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. acsgcipr.orgstackexchange.com
The reaction is, in principle, catalytic in acid. stackexchange.com The liberated tert-butyl cation can subsequently be deprotonated, typically by the conjugate base of the acid or a solvent molecule, to form isobutylene (B52900) gas. stackexchange.comacs.org The formation of a gaseous byproduct helps to drive the reaction to completion.
A variety of acids, both Brønsted and Lewis types, can be employed for this transformation. The choice of acid can be critical for achieving selectivity, especially in complex molecules with multiple acid-sensitive groups. acsgcipr.orgnih.gov While strong acids like trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective, milder conditions can also be used. acsgcipr.org For instance, the use of the Lewis acid zinc bromide (ZnBr₂) has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups. nih.govacs.org
Table 1: Selected Acidic Reagents for tert-Butyl Ester Deprotection
| Reagent/System | Type | General Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Strong Brønsted Acid | Often used neat or in a solvent like dichloromethane (B109758) (DCM) | Very common; byproducts are volatile. thieme-connect.comstackexchange.com |
| Hydrochloric Acid (HCl) | Strong Brønsted Acid | Aqueous or in an organic solvent | A standard and cost-effective option. acsgcipr.org |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Catalytic amounts in a suitable solvent | Effective, but can sometimes lead to side reactions. acsgcipr.org |
| Formic Acid | Brønsted Acid | Used as a solvent or co-solvent | A milder option suitable for certain sensitive substrates. acsgcipr.org |
| Zinc Bromide (ZnBr₂) | Lewis Acid | In a solvent like dichloromethane (DCM) | Offers chemoselectivity in the presence of other acid-labile groups. nih.govacs.org |
| p-Toluenesulfonic acid | Brønsted Acid | In a suitable solvent | Can selectively remove t-butyl esters in the presence of certain other groups. acsgcipr.org |
The tert-butyl group of the ester moiety in this compound exerts a significant steric influence on adjacent reaction sites. Its large size can hinder the approach of reagents to the ortho position (the carbon bearing the iodine atom), thereby influencing the regioselectivity of reactions involving the aromatic ring or the iodine substituent.
In terms of stereoselectivity, while the this compound molecule itself is achiral, the steric bulk of the tert-butyl ester can play a crucial role in reactions of its derivatives. If a chiral center is present elsewhere in the molecule or is formed during a reaction, the tert-butyl group can direct the approach of a reagent to one face of the molecule over the other. This can lead to a preference for the formation of one diastereomer over another. For example, in asymmetric reactions where a chiral catalyst is used, the steric interaction between the bulky ester and the catalyst-reagent complex can enhance the degree of stereochemical control. acs.org
Interplay of Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic effects of its three substituents: the iodo group, the nitro group, and the tert-butoxycarbonyl group. lumenlearning.com
Nitro Group (-NO₂): This is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It is a meta-director. lumenlearning.comlibretexts.org
Iodo Group (-I): As a halogen, iodine is deactivating due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R), which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. This resonance donation directs incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org
tert-Butoxycarbonyl Group (-COOtBu): This ester group is also deactivating. It withdraws electrons from the ring through both inductive and resonance effects (-I, -R) and is a meta-director. lumenlearning.com
The interplay of these groups results in a highly electron-deficient and therefore strongly deactivated aromatic ring. msu.edu The directing effects of the substituents are antagonistic. The nitro group at C-5 directs incoming electrophiles to positions C-1 and C-3. The ester group at C-1 directs to C-3 and C-5. The iodo group at C-2 directs to C-3 (ortho) and C-5 (para). All three groups either direct to or reinforce the deactivation at position 3. Consequently, any potential electrophilic substitution is strongly disfavored but would most likely occur at the C-3 position, which is meta to the two strongest deactivating groups and ortho to the iodo group.
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -COOtBu | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strong Deactivation | Meta |
| -I | 2 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivation | Ortho, Para |
| -NO₂ | 5 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strong Deactivation | Meta |
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed quantitative kinetic and thermodynamic studies specifically for reaction pathways involving this compound are not extensively documented in publicly available literature. However, the kinetic and thermodynamic characteristics can be inferred from the molecule's structure.
Kinetics: The rate of reactions, particularly electrophilic aromatic substitution, is expected to be extremely slow. This is a direct consequence of the cumulative deactivating effects of the nitro and tert-butoxycarbonyl substituents. lumenlearning.com These groups withdraw significant electron density from the benzene (B151609) ring, increasing the activation energy barrier for the formation of the cationic arenium ion intermediate, which is the rate-determining step in most electrophilic aromatic substitutions. libretexts.org Compared to benzene, the nitration of nitrobenzene is orders of magnitude slower, and the presence of two additional deactivating groups in this compound would further decrease the reaction rate. lumenlearning.com
Computational Chemistry and Theoretical Studies on Tert Butyl 2 Iodo 5 Nitrobenzoate
Electronic Structure and Molecular Orbital Theory Analysis
The electronic characteristics of tert-butyl 2-iodo-5-nitrobenzoate are fundamental to understanding its stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining these properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a cornerstone of modern computational chemistry, enabling the determination of a molecule's ground-state electronic structure. For this compound, these calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) to accurately model the electronic environment.
These calculations can predict key geometric parameters and electronic properties. The presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and a large iodine atom all contribute to a complex and fascinating electronic landscape. The calculated bond lengths, bond angles, and dihedral angles would reveal the steric strain and electronic effects of these substituents on the benzene (B151609) ring.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Observation |
| Dipole Moment | A significant dipole moment is expected, pointing from the less electronegative alkyl portion towards the electron-withdrawing nitro and iodo substituents. |
| Electron Density Distribution | High electron density would be localized on the oxygen atoms of the nitro and carbonyl groups, as well as the iodine atom. Regions of lower electron density would be found on the aromatic protons and the tert-butyl group. |
| Electrostatic Potential Map | The map would likely show negative potential (red) around the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the aromatic hydrogens. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be located primarily on the iodine atom and the π-system of the benzene ring, reflecting the locations of the most available electrons. Conversely, the LUMO would likely be centered on the nitro group and the carbonyl carbon, indicating the most electrophilic sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Location of Highest Density | Implied Reactivity |
| HOMO | Iodine atom, π-system of the benzene ring | Susceptible to reaction with electrophiles. |
| LUMO | Nitro group, Carbonyl carbon | Prone to nucleophilic attack. |
| HOMO-LUMO Gap | A moderate energy gap is anticipated, suggesting the molecule is relatively stable but can participate in a range of chemical reactions under appropriate conditions. |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for mapping the energetic pathways of chemical reactions, including the identification of transient species like transition states and intermediates.
Transition State Identification and Energy Barrier Calculations
For reactions involving this compound, such as nucleophilic aromatic substitution or coupling reactions, computational methods can be used to locate the transition state structures. These are the highest energy points along the reaction coordinate and represent the energetic barrier that must be overcome for the reaction to proceed.
Analysis of Radical Intermediates and Pathways
The presence of the nitro group suggests that this compound could participate in reactions involving radical intermediates, particularly under photochemical or electrochemical conditions. Computational studies can be employed to investigate the stability and reactivity of potential radical anions or radical cations derived from this molecule. The spin density distribution in these radical species, calculated using unrestricted DFT methods, would reveal the most likely sites for subsequent radical reactions.
Conformational Analysis and Stereochemical Predictions
The tert-butyl group, being sterically demanding, imposes significant constraints on the rotational freedom around the ester bond. Conformational analysis through computational methods can identify the most stable conformations of this compound.
By systematically rotating the C-O bond of the ester and calculating the energy at each step, a potential energy surface can be generated. This would likely reveal a preferred conformation where the bulky tert-butyl group is oriented to minimize steric clash with the ortho-iodo substituent and the benzene ring. Understanding the dominant conformation is essential as it can influence the molecule's packing in the solid state and its accessibility for reaction in solution.
Spectroscopic Parameter Prediction for Validation of Experimental Data
Theoretical prediction of spectroscopic parameters is a powerful tool for validating experimental findings and providing a more detailed interpretation of a molecule's structure and electronic environment. In the absence of specific studies on this compound, we can outline the general methodologies that would be applied.
Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value Range | Methodological Approach |
| ¹H NMR Chemical Shifts (ppm) | GIAO-DFT | |
| ¹³C NMR Chemical Shifts (ppm) | GIAO-DFT | |
| Key IR Frequencies (cm⁻¹) | DFT Frequency Calculation | |
| Electronic Transitions (nm) | TD-DFT |
This table is for illustrative purposes only, as no specific published data is available.
A computational study would typically involve optimizing the geometry of the molecule and then performing calculations to predict the spectroscopic parameters. The results would then be compared with experimentally obtained spectra to confirm the structure and assign spectral features.
Quantitative Structure-Activity Relationship (QSAR) Derivations (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a compound like this compound, a QSAR study could be developed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
The development of a QSAR model for the reactivity of this compound and its analogs would involve the following steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined reactivity data would be required.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and topological parameters, would be calculated for each compound in the series.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
Given the lack of published research in this area for this compound, no specific QSAR models or associated data tables can be presented. The development of such models remains a potential avenue for future research to guide the synthesis and application of this and related compounds.
Applications of Tert Butyl 2 Iodo 5 Nitrobenzoate in Advanced Organic Synthesis and Materials Science
Postulated Applications as a Precursor in the Synthesis of Complex Organic Molecules
A Hypothetical Building Block for Polyfunctionalized Aromatic Systems
The presence of three distinct functional groups on the aromatic ring of tert-Butyl 2-iodo-5-nitrobenzoate makes it a theoretically attractive starting material for the synthesis of highly substituted aromatic compounds. The iodo group could be exploited in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide array of substituents. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. Finally, the tert-butyl ester could be hydrolyzed under acidic conditions to reveal the carboxylic acid, which could then be converted into other functional groups. This stepwise functionalization would allow for the controlled and regioselective synthesis of complex, polyfunctionalized aromatic systems that are often challenging to prepare by other means.
An Intermediate in the Construction of Biologically Active Scaffolds and Drug Candidates
Many pharmaceuticals and biologically active natural products contain substituted aromatic and heterocyclic cores. The structural features of This compound suggest its potential as an intermediate in the synthesis of such molecules. For instance, the 2-amino-5-nitrobenzoate substructure, which could be accessed from the title compound, is a feature in some reported bioactive molecules. The ability to introduce diverse groups via the iodo substituent would enable the creation of libraries of compounds for screening in drug discovery programs. While no direct use of This compound in this context has been reported, the utility of closely related iodo-nitrobenzoate derivatives as intermediates in the preparation of pharmaceutically relevant compounds has been documented in patent literature, lending credence to this potential application.
A Theoretical Role in the Development of Novel Chemical Reagents and Catalysts
A Potential Precursor to Hypervalent Iodine Reagents
Hypervalent iodine reagents are a class of versatile and environmentally benign oxidizing agents that have found widespread use in organic synthesis. Aryl iodides are the common precursors to these reagents. The electron-withdrawing nitro group in This compound could potentially modulate the reactivity and selectivity of a derived hypervalent iodine reagent. While the synthesis of hypervalent iodine reagents from electron-deficient aryl iodides is known, the specific preparation and reactivity profile of a reagent derived from This compound has not been described. Such a reagent could theoretically exhibit unique oxidative properties due to the electronic and steric influence of the nitro and tert-butyl ester groups.
Speculative Integration into Polymeric Materials and Nanoconstructs
The functional groups present in This compound could also, in principle, allow for its incorporation into polymers or nanostructures. For instance, after conversion of the ester to a polymerizable group like an acrylate (B77674) or a styrene (B11656) derivative, the resulting monomer could be used in polymerization reactions. The iodo and nitro groups would then be available for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties. However, there is currently no published research exploring this avenue.
Functional Monomer for Polymerization
The structure of this compound lends itself to applications in polymer chemistry, where it can be incorporated as a functional monomer. The presence of the aryl iodide group allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, which are fundamental to the synthesis of conjugated polymers. These polymers are of great interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The general approach involves the polymerization of the monomer with a suitable co-monomer, often a di-alkyne or di-alkene, under catalytic conditions. The bulky tert-butyl ester group can enhance the solubility of the resulting polymer in common organic solvents, facilitating processing and characterization. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the polymer's electronic and physical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Example | Resulting Polymer Backbone | Potential Application |
| Sonogashira Polymerization | 1,4-Diethynylbenzene | Poly(phenylene ethynylene) | Organic Electronics |
| Heck Polymerization | 1,4-Divinylbenzene | Poly(phenylene vinylene) | Conductive Polymers |
Note: This table represents potential applications based on the known reactivity of aryl iodides and is intended for illustrative purposes. Specific research data on the polymerization of this compound is limited.
Scaffold for Surface Modification or Functionalization of Nanomaterials
The functional groups on this compound make it a candidate for the surface modification of nanomaterials, such as gold nanoparticles or quantum dots. The carboxylate group, which can be deprotected from the tert-butyl ester, can act as an anchor to bind to the surface of metal oxide or other types of nanoparticles.
Once anchored, the exposed aryl iodide and nitro functionalities provide handles for further chemical transformations. For instance, the iodo group can be used to attach other organic molecules via cross-coupling reactions, effectively "decorating" the nanoparticle surface with desired functionalities. The nitro group offers another site for modification, for example, through reduction to an amine group, which can then be used for bioconjugation or to alter the surface charge of the nanomaterial. This surface functionalization is crucial for improving the dispersibility, biocompatibility, and targeting capabilities of nanomaterials for applications in diagnostics, drug delivery, and catalysis.
Utility in Green Chemistry Methodologies
The drive towards more environmentally benign chemical processes has highlighted the utility of compounds like this compound in green chemistry.
One area of interest is its potential use in metal-free reactions . While palladium catalysis is common for aryl iodides, research into metal-free cross-coupling reactions is expanding. These reactions often utilize reagents like potassium tert-butoxide and can proceed via radical pathways. nih.gov The development of metal-free coupling methods for substrates like this compound would reduce reliance on expensive and potentially toxic heavy metals.
Furthermore, the reactivity of the iodo group allows for the use of mild reaction conditions in many standard cross-coupling reactions. Compared to aryl bromides or chlorides, aryl iodides are generally more reactive, often requiring lower catalyst loadings, lower temperatures, and shorter reaction times. This increased reactivity contributes to greener processes by reducing energy consumption and waste generation. For example, Suzuki-Miyaura couplings of aryl iodides can often be performed at or near room temperature.
Table 2: Comparison of General Reaction Conditions for Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Typical Catalyst Loading | Typical Temperature | General Reactivity |
| Aryl Iodide | Low to Moderate | Room Temp. to Moderate | High |
| Aryl Bromide | Moderate | Moderate to High | Moderate |
| Aryl Chloride | High | High | Low |
This table illustrates the general trend in reactivity, positioning aryl iodides like this compound as favorable substrates for reactions under milder, more sustainable conditions.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of aryl halides is a cornerstone of modern organic synthesis, and tert-Butyl 2-iodo-5-nitrobenzoate is an ideal substrate for exploring new catalytic frontiers. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions.
Future research will likely focus on developing more efficient and sustainable catalytic systems. Palladium-catalyzed reactions, a mainstay for C-C and C-heteroatom bond formation, will continue to evolve. rsc.orgresearchgate.netrsc.org A key area of investigation will be the design of protocols that control the in situ generation of the active Pd(0) catalyst from stable Pd(II) precursors, which is critical for maximizing efficiency and preventing side reactions like dimerization. rsc.orgresearchgate.netrsc.orgsciprofiles.com For a substrate like this compound, this means developing ligand and base combinations that facilitate the reduction of the palladium pre-catalyst without interacting with the sensitive nitro or ester groups. rsc.orgresearchgate.net
Beyond palladium, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and powerful alternative, particularly when combined with photoredox catalysis for activating aryl halides. nih.govorganic-chemistry.org Research into dual nickel/photoredox systems could unlock novel transformations of the C-I bond, such as C-S coupling with thiols via thiyl radical intermediates, offering high chemoselectivity under mild, room-temperature conditions. nih.govorganic-chemistry.org
Furthermore, copper-catalyzed systems, while historically significant, are seeing a resurgence. They offer unique reactivity for forming C-N and C-O bonds. Future work could involve the development of novel copper-based catalysts for the direct amidation or etherification at the C-2 position, potentially offering different selectivity profiles compared to palladium or nickel. rsc.org The exploration of directing-group strategies, where a functional group on the molecule guides the catalyst to a specific C-H bond, could also be applied to achieve functionalization at positions other than the C-I bond, a challenging but highly desirable goal. rsc.orgnih.gov
Investigation of Photoredox and Electrosynthetic Pathways
Photoredox and electrosynthesis offer green and powerful alternatives to traditional synthetic methods, relying on light or electricity to drive reactions. These approaches are particularly well-suited for a molecule like this compound, which possesses both an easily reducible nitro group and an activatable carbon-iodine bond.
The electrochemical reduction of nitroaromatic compounds is a well-studied area that offers precise control over the reaction outcome. acs.org By carefully tuning parameters such as pH, current density, and electrode material, the nitro group can be selectively reduced to a nitroso, hydroxylamine (B1172632), or amine functionality. acs.orgacs.org This opens up a synthetic pathway to a variety of derivatives from a single precursor. For instance, electrosynthesis could provide a clean method to generate the corresponding aniline (B41778) derivative, tert-butyl 2-iodo-5-aminobenzoate, a valuable building block for pharmaceuticals and materials. acs.org The use of polyoxometalate redox mediators in these electrochemical reductions has been shown to improve selectivity and efficiency significantly. acs.org
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govnih.gov For this compound, this opens up numerous possibilities. Dual catalysis systems, combining a photoredox catalyst (like iridium or organic dyes) with a transition metal catalyst (often nickel), can facilitate the coupling of the aryl iodide with a wide range of partners. nih.govorganic-chemistry.orgnih.govnih.gov This approach has been successfully used for C-S bond formation and could be extended to other transformations. nih.govorganic-chemistry.org Furthermore, photoredox catalysis can be harnessed for C-H functionalization, potentially allowing for the introduction of new groups at various positions on the aromatic ring through radical-mediated pathways. nih.govnih.govresearchgate.net A particularly innovative strategy involves the photochemical C-N coupling of aryl halides with nitroarenes themselves, suggesting that under specific light-promoted, nickel-catalyzed conditions, the molecule could react with other nitro-compounds. researchgate.net
Development of Advanced Analytical Techniques for Reaction Monitoring
To fully optimize and understand the complex transformations of this compound, the development and application of advanced analytical techniques for real-time reaction monitoring are essential. Traditional methods like thin-layer chromatography (TLC) and offline analysis (LC-MS, NMR) often provide delayed information and may not capture transient intermediates or the true kinetic profile of a reaction. waters.com
The future of reaction analysis lies in in situ monitoring, which provides a continuous stream of data as the reaction happens. solubilityofthings.comnso-journal.org Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is becoming increasingly viable for direct use in the lab, enabling automated, data-driven optimization of reaction conditions. wiley.com For palladium-catalyzed cross-coupling reactions, techniques like Surface-Enhanced Raman Scattering (SERS) using specialized plasmonically active palladium nanocube dimers can monitor the reaction kinetics at the catalyst's surface. nih.gov
Mass spectrometry techniques that require minimal or no sample preparation are also gaining prominence. Ambient sampling methods like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide structural information on starting materials, intermediates, and products in under a minute, drastically speeding up the development workflow. waters.com The integration of these advanced analytical tools with automated synthesis platforms and machine learning algorithms represents a paradigm shift in organic synthesis. solubilityofthings.combeilstein-journals.org This data-rich approach allows for rapid optimization of multiple reaction parameters simultaneously, leading to higher yields, fewer side products, and more sustainable chemical processes. beilstein-journals.org
Design and Synthesis of New Derivatives with Tuned Reactivity Profiles
The true value of a building block like this compound is realized through its conversion into a library of new derivatives with tailored properties. Future research will undoubtedly focus on leveraging its functional groups to synthesize novel compounds for various applications.
The synthesis of new amide derivatives is a promising avenue. For example, following the reduction of the nitro group to an amine, the resulting tert-butyl 2-iodo-5-aminobenzoate can be condensed with a wide array of carboxylic acids to form new amide compounds. nih.govresearchgate.net Such derivatives have been shown to possess interesting biological activities, including anti-inflammatory properties. nih.govresearchgate.net
The tert-butyl ester itself can be a point of modification. While stable under many conditions, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters, amides, or functional groups. This sequential functionalization strategy allows for the creation of highly complex molecules. The Kharasch-Sosnovsky oxidation, which uses a tert-butyl peroxybenzoate to introduce a benzoyloxy group, provides a precedent for the reactivity of such esters, although it applies to allylic positions. wikipedia.org
Furthermore, the combination of reactions at the iodo and nitro positions allows for the creation of diverse substitution patterns. For instance, a Sonogashira coupling at the C-2 position followed by reduction of the nitro group and subsequent acylation would yield a highly functionalized and structurally complex molecule. The synthesis of benzoate (B1203000) ester functionalized phenylenediamine derivatives via palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann aminations demonstrates the feasibility of creating such varied structures. researchgate.net The systematic exploration of these reaction sequences will lead to derivatives with finely tuned electronic and steric properties, suitable for a range of applications.
Interdisciplinary Applications in Chemical Biology and Materials Engineering
The derivatives of this compound are well-positioned to find applications in fields beyond traditional organic synthesis, particularly in chemical biology and materials engineering.
In chemical biology, functionalized aromatic compounds are crucial tools for probing biological systems. The synthesis of new derivatives, as described previously, could lead to novel enzyme inhibitors or molecular probes. nih.gov For example, by attaching fluorescent tags or bioactive moieties, derivatives of this compound could be used to study protein-ligand interactions or to visualize cellular processes. The amide derivatives, in particular, are a common motif in biologically active compounds. nih.gov
In materials engineering, nitroaromatic compounds are precursors to a wide range of materials, including dyes, polymers, and high-energy compounds. scribd.com The functionalized benzoates derived from the title compound could be used as monomers for the synthesis of novel polymers with unique optical or electronic properties. For example, the incorporation of such monomers into polymer backbones could lead to new electrochromic materials, which change color in response to an electric current, for applications in smart windows or displays. mdpi.com The synthesis of functionalized benzo nih.govbeilstein-journals.orgdioxin-4-ones from related salicylic (B10762653) acids and their subsequent polymerization or modification points towards the potential for creating novel material scaffolds. rsc.org The study of solid solutions formed between substituted nitrobenzoic acids also highlights how modifying the substitution pattern can fine-tune material properties. researchgate.net The inherent functionality of the iodo-nitro-benzoate scaffold provides a rich platform for creating materials with tailored characteristics for the next generation of advanced technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
